molecular formula C5H5Cl2FO B165250 Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) CAS No. 128230-83-1

Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI)

Cat. No. B165250
Key on ui cas rn: 128230-83-1
M. Wt: 170.99 g/mol
InChI Key: PFIHCNJKOIKNPW-UHFFFAOYSA-N
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Patent
US05159111

Procedure details

In a distillation equipment, a mixture of 51 g (0.33 mol) of 2-fluoro-2-chloro-1-methylcyclopropanecarboxylic acid and 60 g (0.5 mol) of thionyl chloride is heated slowly with stirring, during which process excess thionyl chloride distils over first and the desired product later. In this manner, 54 g (97% of theory) of 2-fluoro-2-chloro-1-methylcyclopropanecarbonyl chloride are obtained in the form of a liquid of boiling point 82-85° C./ 100 mbar.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([Cl:9])[CH2:4][C:3]1([CH3:8])[C:5](O)=[O:6].S(Cl)([Cl:12])=O>>[F:1][C:2]1([Cl:9])[CH2:4][C:3]1([CH3:8])[C:5]([Cl:12])=[O:6]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
FC1(C(C1)(C(=O)O)C)Cl
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated slowly
CUSTOM
Type
CUSTOM
Details
distils over first and the desired product later

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)(C(=O)Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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